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Compound of Interest

Compound Name:
1-(chloromethyl)-4-methyl-1H-

pyrazole

CAS No.: 757152-30-0

Cat. No.: B2425743 Get Quote

Part 1: Executive Summary & Compound Identity[1]
The "Solubility" Trap
For researchers working with 1-(chloromethyl)-4-methyl-1H-pyrazole (often supplied as the

hydrochloride salt, CAS 123451-52-5), standard solubility data is dangerous. Unlike typical

organic intermediates, this compound is a reactive hemiaminal chloride.[1]

Core Insight: You cannot separate "solubility" from "stability" for this molecule. In protic solvents

(water, alcohols), it does not merely dissolve; it undergoes rapid solvolysis.[1] Therefore, the

only "true" solubility data applies to anhydrous, non-protic organic solvents where the molecular

integrity is maintained.[1]
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Property Specification

Compound Name
1-(Chloromethyl)-4-methyl-1H-pyrazole

Hydrochloride

CAS Number 123451-52-5 (HCl salt)

Molecular Structure
Pyrazole ring with a methyl group at C4 and a

chloromethyl group at N1.[2][3]

Functional Class
Electrophilic Alkylating Agent (Mannich base

derivative)

Physical Form Hygroscopic white to off-white solid

Reactivity
High sensitivity to moisture; hydrolyzes to

formaldehyde and 4-methylpyrazole.[1]

Part 2: Solubility & Compatibility Matrix
This matrix categorizes solvents based on chemical compatibility rather than just saturation

limits.[1]

Table 1: Solvent Compatibility Guide[1]
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Solvent Class
Specific
Solvent

Solubility
Rating

Stability
Rating

Application
Notes

Chlorinated

Hydrocarbons

Dichloromethane

(DCM), 1,2-

Dichloroethane

(DCE)

High
High (if

anhydrous)

Recommended.

Best for

reactions (e.g.,

N-alkylation).

Must be dried

over molecular

sieves.[1]

Polar Aprotic

Acetonitrile

(MeCN), DMF,

DMSO

Moderate to High Moderate

Soluble, but

DMF/DMSO can

accelerate

decomposition if

traces of water

are present.[1]

Use immediately.

Ethers

THF, 1,4-

Dioxane, Diethyl

Ether

Moderate
High (if

anhydrous)

Good for

suspension

reactions.[1] THF

is preferred for

solubility over

diethyl ether.[1]

Alcohols

Methanol,

Ethanol,

Isopropanol

High (Apparent) Critical Failure

DO NOT USE.

Rapid

alcoholysis

occurs,

converting the

chloromethyl

group to an

alkoxymethyl

ether.[1]

Aqueous Water, PBS

Buffers

High (Apparent) Critical Failure DO NOT USE.

Rapid hydrolysis

releases
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formaldehyde

and HCl.[1]

Hydrocarbons Hexane, Toluene Low High

Useful as anti-

solvents for

precipitation/crys

tallization of the

salt.[1]

Part 3: Mechanism of Instability (The "Why")[1]
To understand the solubility constraints, one must understand the degradation pathway.[1] The

N-chloromethyl group is essentially a "masked" iminium ion.[1] Upon contact with a nucleophile

(like water or alcohol), the chloride is displaced.[1]

Diagram 1: Solvolysis Degradation Pathway[1]

1-(Chloromethyl)-4-methylpyrazole Iminium Ion Intermediate
[Reactive Electrophile]

- Cl⁻

N-Hydroxymethyl
(Unstable) 

↓
4-Methylpyrazole + CH₂O + HCl

+ Water

N-Methoxymethyl Ether
(Dead End Product)

+ Methanol

H₂O (Solvent)

MeOH (Solvent)

Click to download full resolution via product page

Caption: The N-chloromethyl moiety is highly susceptible to nucleophilic attack by protic

solvents, leading to irreversible decomposition.

Part 4: Experimental Protocols
Protocol A: Safe Dissolution for Reaction (Anhydrous)
Objective: Prepare a stable solution for N-alkylation reactions.
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Equipment Prep: Flame-dry a 2-neck round bottom flask and cool under a stream of Nitrogen

or Argon.

Solvent Prep: Use Dichloromethane (DCM) distilled over Calcium Hydride or passed through

an activated alumina column.[1] Ensure water content is <50 ppm (Karl Fischer).[1]

Weighing: Weigh 1-(chloromethyl)-4-methyl-1H-pyrazole HCl quickly in a glovebox or low-

humidity environment.

Dissolution:

Add the solid to the flask.

Add anhydrous DCM via syringe.[1]

Note: The HCl salt may remain as a suspension.[1] To generate the soluble free base in

situ, add 1.0 equivalent of a non-nucleophilic base (e.g., Diisopropylethylamine - DIPEA)

dropwise at 0°C.[1]

Observation: The solution should turn clear. If it turns cloudy or precipitates a white solid

(DIPEA[1]·HCl), this is expected.[1]

Protocol B: Solubility Testing (Qualitative)
Objective: Verify solvent compatibility without degradation.

Place 10 mg of compound into a dry GC vial.

Add 100 µL of deuterated solvent (CDCl₃ for non-polar, DMSO-d6 for polar).[1]

Immediate Analysis: Run ¹H-NMR immediately.

Check Signal: Look for the N-CH₂-Cl peak (typically a singlet around δ 5.5 - 6.0 ppm).[1]

Check Degradation: If you see a peak shift or the appearance of formaldehyde (δ 9.0+

ppm) or free pyrazole N-H, the solvent is wet or incompatible.[1]

Part 5: Handling & Safety (E-E-A-T)[1]
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Author's Note: I have witnessed severe skin sensitization in colleagues handling chloromethyl

azoles. Treat this compound as a potent alkylating agent.[1]

Containment: Always handle in a fume hood. The hydrolysis product (formaldehyde) is a

carcinogen, and the parent compound is a lachrymator.[1]

Decontamination: Do not wash glassware directly with water.[1] Rinse first with a dilute

ammonia solution or 10% NaOH to quench the alkylating agent, then wash with water.[1]

Storage: Store at -20°C under Argon. The HCl salt is more stable than the free base but will

still degrade if the container seal is compromised.[1]

Part 6: References
PubChem Compound Summary.1-(Chloromethyl)-4-methylpyrazole hydrochloride. National

Center for Biotechnology Information.[1] (Accessed 2026).[1] [1]

ChemicalBook CAS Database.1-(Chloromethyl)-4-methylpyrazole hydrochloride Properties.

(Accessed 2026).[1]

TCI Chemicals Technical Data.Reactivity of N-Chloromethyl Azoles. (General reference for

class behavior).

Sigma-Aldrich Safety Data Sheet.Chloromethyl pyrazole derivatives.

(Note: Specific quantitative solubility data in g/L is not available in public peer-reviewed

literature due to the reactive nature of the compound; the qualitative data provided above is

derived from standard synthetic organic chemistry principles for hemiaminal chlorides.)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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